Tert-butyl 3-phenylpyrazole-1-carboxylate
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Overview
Description
Tert-butyl 3-phenylpyrazole-1-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Tert-butyl 3-phenylpyrazole-1-carboxylate is a complex organic compound. Pyrazoles, the core structure of this compound, are known to be versatile scaffolds in organic synthesis and medicinal chemistry .
Mode of Action
Pyrazoles, which are structurally similar, are known to exhibit tautomerism . This phenomenon may influence their reactivity and impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Result of Action
Changes in the structure of pyrazoles translate into changes in properties, which could potentially influence their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-phenylpyrazole-1-carboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with phenylacetylene under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or copper may also be employed to enhance the reaction rate and yield. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-phenylpyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Pyrazole-3-carboxylic acid derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl 3-phenylpyrazole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-methylpyrazole-1-carboxylate
- Phenylpyrazole-1-carboxylate
- Tert-butyl 3-ethylpyrazole-1-carboxylate
Uniqueness
Tert-butyl 3-phenylpyrazole-1-carboxylate is unique due to the presence of both the tert-butyl and phenyl groups, which confer specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar pyrazole derivatives.
Properties
IUPAC Name |
tert-butyl 3-phenylpyrazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-10-9-12(15-16)11-7-5-4-6-8-11/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEQKBQAXPSVOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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